

# Technical Monograph: 1-(2-Chlorophenoxy)butan-2-amine Hydrochloride

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## Compound of Interest

**Compound Name:** 1-(2-Chlorophenoxy)butan-2-amine hydrochloride

**CAS No.:** 1864061-97-1

**Cat. No.:** B1432812

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## Executive Summary & Chemical Identity[1][2]

**1-(2-Chlorophenoxy)butan-2-amine hydrochloride** is a pharmacologically active aryloxyalkylamine. Structurally, it consists of a 2-chlorophenol ether linked to a 2-aminobutane scaffold. It is a direct homolog of Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) and shares the core pharmacophore responsible for voltage-gated sodium channel (Na<sup>v</sup>) blockade.

This compound is primarily utilized as:

- A Research Standard: For Structure-Activity Relationship (SAR) studies targeting Na<sup>v</sup>1.5 (cardiac) and Na<sup>v</sup>1.7 (pain) channels.
- A Metabolic Probe: To investigate the steric influence of the alkyl chain (ethyl vs. methyl) on CYP2D6 metabolism.

- A Synthetic Intermediate: In the development of novel anticonvulsant and analgesic therapeutics.

## Chemical Data Table

Property	Value
Systematic Name	1-(2-Chlorophenoxy)butan-2-amine hydrochloride
Common Name	Desmethyl-ethyl-mexiletine (Analog)
CAS Number	Research Grade (Analogous to 20871-73-2 for propyl variant)
Molecular Formula	C H ClNO
Molecular Weight	199.68 (Free Base) / 236.14 (HCl Salt)
Solubility	Soluble in Water, Methanol, Ethanol; Insoluble in Hexane
pKa (Calc.)	~9.2 (Amine)

## Biological Mechanism & SAR

The therapeutic utility of aryloxyalkylamines lies in their ability to bind to the intracellular pore of voltage-gated sodium channels.

### Mechanism of Action

Like its parent analog Mexiletine, 1-(2-Chlorophenoxy)butan-2-amine functions as a use-dependent sodium channel blocker. It preferentially binds to the open and inactivated states of the channel, stabilizing the inactivated state and prolonging the refractory period. This mechanism is critical for suppressing high-frequency neuronal firing (epilepsy/pain) or ectopic cardiac beats (arrhythmia).

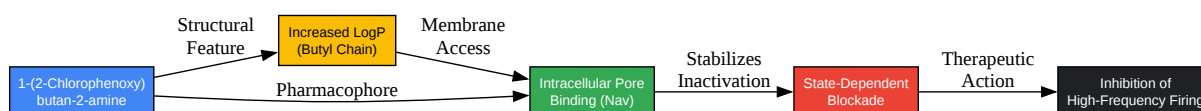
## Structure-Activity Relationship (SAR)

The transition from a propyl (Mexiletine) to a butyl chain alters the lipophilicity (LogP) and steric bulk at the chiral center.

- Phenoxy Ring: The 2-chloro substituent provides steric hindrance and electronic modulation (inductive electron withdrawal), protecting the ether linkage from rapid metabolic cleavage.
- Alkyl Chain: The ethyl group (from the butane backbone) at the chiral center increases lipophilicity compared to the methyl group in Mexiletine. This typically enhances blood-brain barrier (BBB) penetration but may alter isoform selectivity (e.g., Na

1.2 vs Na

1.5).



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Figure 1: Mechanism of action and structural influence on sodium channel blockade.

## Synthesis Protocol

The most robust synthetic route avoids the direct alkylation of amines with alkyl halides (which leads to over-alkylation). Instead, a reductive amination strategy via a ketone intermediate is recommended. This protocol ensures high yield and purity.

## Reaction Scheme

- Etherification: 2-Chlorophenol + 1-Bromo-2-butanone

1-(2-Chlorophenoxy)butan-2-one.

- Reductive Amination: Ketone + Ammonium Acetate + NaBH

CN

Target Amine.

## Step-by-Step Methodology

### Phase 1: Synthesis of 1-(2-Chlorophenoxy)butan-2-one

Reagents: 2-Chlorophenol (1.0 eq), 1-Bromo-2-butanone (1.1 eq), K

CO

(2.0 eq), Acetone (Solvent).

- Setup: Charge a round-bottom flask with anhydrous acetone and potassium carbonate (K

CO

).

- Addition: Add 2-chlorophenol and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Alkylation: Add 1-bromo-2-butanone dropwise. The reaction is exothermic; maintain temperature C.
- Reflux: Heat the mixture to reflux (56 C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.
- Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO and concentrate.
  - Checkpoint: The product should be a pale yellow oil.

### Phase 2: Reductive Amination to Amine Hydrochloride

Reagents: Ketone Intermediate (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH

CN, 1.5 eq), Methanol.

- Imine Formation: Dissolve the ketone in dry methanol. Add ammonium acetate and stir at room temperature for 2 hours to form the imine in situ.

- Reduction: Cool to 0

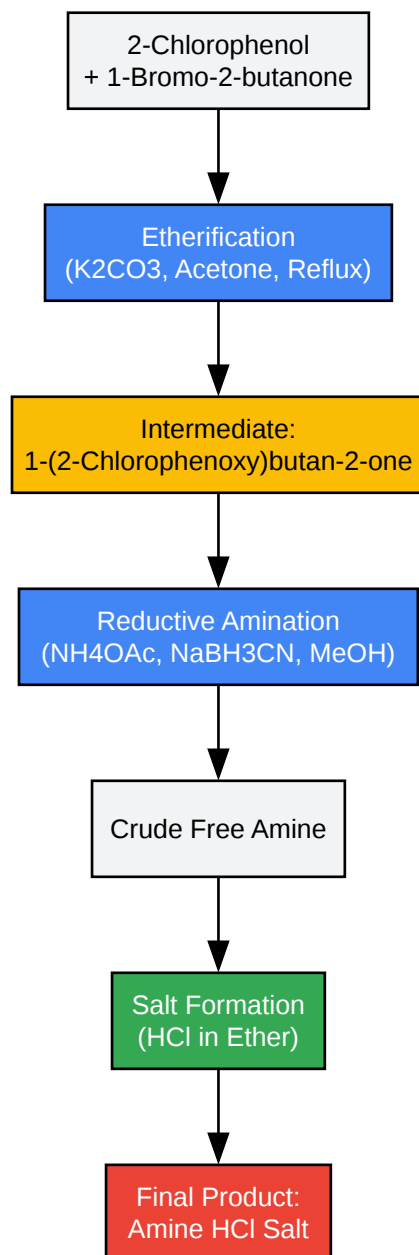
C. Carefully add NaBH

CN in small portions (Caution: Toxic HCN gas potential; use a fume hood).

- Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
- Quench: Quench with 1M HCl (adjust pH to <2) to decompose excess hydride and hydrolyze borate complexes. Stir for 30 minutes.
- Isolation:
  - Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).
  - Basify the aqueous layer with 4M NaOH (pH >12).
  - Extract the free amine into DCM ( ).
  - Dry organic layer (Na SO ) and concentrate.
- Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise at 0

C. The white precipitate is **1-(2-Chlorophenoxy)butan-2-amine hydrochloride**.

- Purification: Recrystallize from Ethanol/Ether if necessary.



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Figure 2: Synthetic workflow via the ketone intermediate route.

## Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

- <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):
  - 8.20 (br s, 3H, NH)
  - 7.45 (dd, 1H, Ar-H3)
  - 7.28 (td, 1H, Ar-H5)
  - 7.10 (d, 1H, Ar-H6)
  - 6.95 (t, 1H, Ar-H4)
  - 4.15-4.05 (m, 2H, O-CH<sub>2</sub>)
  - 3.40 (m, 1H, CH-N)
  - 1.70-1.50 (m, 2H, CH<sub>2</sub>-CH<sub>2</sub>)
  - 0.95 (t, 3H, CH<sub>3</sub>)
- Mass Spectrometry (ESI+):
  - [M+H]<sup>+</sup> expected at m/z 200.08 (for <sup>35</sup>Cl isotope).
  - Characteristic chlorine isotope pattern (3:1 ratio at m/z 200/202).

## Safety & Handling

- Hazard Identification: As a cationic amphiphilic amine, this compound is likely a skin and eye irritant. It acts as a sodium channel blocker; systemic absorption may cause cardiac effects (bradycardia, hypotension).
- Storage: Hygroscopic solid. Store at -20  
C under inert atmosphere (Argon/Nitrogen).
- Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

## References

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